4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609406-44-1
VCID: VC2877578
InChI: InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H
SMILES: C1CN2C(=CC(=N2)C#N)CN1.Cl
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride

CAS No.: 1609406-44-1

Cat. No.: VC2877578

Molecular Formula: C7H9ClN4

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride - 1609406-44-1

Specification

CAS No. 1609406-44-1
Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H
Standard InChI Key UKVWZCXHNZGLAN-UHFFFAOYSA-N
SMILES C1CN2C(=CC(=N2)C#N)CN1.Cl
Canonical SMILES C1CN2C(=CC(=N2)C#N)CN1.Cl

Introduction

Chemical Identity and Structural Characterization

Basic Identification Parameters

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride is identified through various standardized parameters that enable precise chemical cataloging and reference. The compound is registered with specific identifiers that allow researchers to unambiguously recognize and work with this substance across different contexts and applications.

Table 1: Fundamental Identification Parameters

ParameterInformation
CAS Number1609406-44-1
IUPAC Name4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride
Molecular FormulaC₇H₉ClN₄
Molecular Weight184.62/184.63 g/mol
Physical FormSolid
Commercial Purity95-97%
Storage ConditionsRoom Temperature (RT)

Chemical Structure Representation

The structural characteristics of this compound include a bicyclic framework consisting of fused pyrazole and piperazine rings with a carbonitrile substituent. The tetrahydro modification indicates the presence of four saturated carbon atoms in the piperazine portion of the molecule. Various notations are used to represent this structure precisely in chemical databases and literature.

Table 2: Structural Notation Systems

RepresentationCode
InChI1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H
InChI KeyUKVWZCXHNZGLAN-UHFFFAOYSA-N
SMILESC1CN2C(=CC(=N2)C#N)CN1.Cl
Canonical SMILESN#CC1=NN2C(CNCC2)=C1.[H]Cl

Parent Compound Properties

The parent compound, without the hydrochloride salt formation, possesses distinct physical and chemical characteristics that differentiate it from the salt form discussed in this article.

Table 3: Parent Compound Characteristics

ParameterInformation
Name4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile
CAS Number1208491-86-4
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
InChI KeyRGSBNDIISLKZSJ-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Characteristics

The hydrochloride salt form of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile exists as a solid at ambient temperatures. This physical state facilitates its handling, storage, and application in laboratory settings. The formation of the hydrochloride salt typically enhances water solubility compared to the free base form, which is advantageous for various experimental procedures and formulation development. The compound demonstrates stability under standard laboratory conditions, allowing for routine storage and handling without special environmental controls beyond standard chemical safety practices .

Chemical Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior and potential applications:

  • The carbonitrile group (-C≡N) serves as a potential site for various transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions.

  • The nitrogen atoms in the heterocyclic system can participate in acid-base interactions, coordination with metals, and nucleophilic reactions.

  • The partially saturated piperazine ring can undergo further functionalization at the carbon atoms or nitrogen position, enabling the creation of more complex derivatives.

Synthesis and Manufacturing

Quality Control and Characterization

Commercial samples of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride typically undergo rigorous quality control procedures to ensure identity, purity, and consistency. These procedures may include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Elemental analysis for composition confirmation

  • Infrared (IR) spectroscopy for functional group identification

ParameterClassification
GHS Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Hazard CategoriesHarmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Additional general safety practices should include:

  • Using the compound in well-ventilated areas

  • Storing in tightly closed containers away from incompatible materials

  • Washing thoroughly after handling

  • Properly disposing of waste materials according to local regulations

Applications in Research and Development

Pharmaceutical Research

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride has significant research applications in pharmaceutical development. The compound and its derivatives have been investigated for their potential biological activities, particularly in the context of receptor-mediated signaling pathways relevant to disease treatment.

ROS1 Inhibition Studies

A particularly noteworthy application is highlighted in patent literature (EP3129376A1), which describes substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as potential ROS1 inhibitors . ROS1 (c-ros oncogene 1) is a receptor tyrosine kinase that, when abnormally activated through genetic alterations such as gene rearrangements, can drive oncogenic processes in various cancer types, including non-small cell lung cancer.

The structural features of this compound make it a suitable scaffold for developing selective inhibitors that may interfere with the ATP-binding site of the ROS1 kinase domain, potentially blocking its catalytic activity and downstream signaling. This application represents a significant direction in targeted cancer therapy research.

Chemical Building Block in Medicinal Chemistry

Beyond its direct biological applications, the compound serves as a valuable chemical building block in medicinal chemistry. Its unique heterocyclic scaffold provides a platform for designing and synthesizing more complex molecules with tailored pharmacological properties. The presence of multiple functional groups and points for further modification makes it versatile for structure-activity relationship (SAR) studies in drug discovery programs.

Document TypePurpose
Certificate of Analysis (COA)Confirms identity, purity, and batch-specific analytical results
Safety Data Sheet (SDS)Details hazard information, handling procedures, and emergency measures
Spectral DataProvides NMR, HPLC, LC-MS, or other analytical data for verification

Structure-Activity Relationships and Molecular Design

Structural Features and Biological Activity

The molecular architecture of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride contains several key features that contribute to its potential biological activities:

  • The bicyclic heterocyclic core provides a rigid scaffold that can influence binding specificity to biological targets.

  • The carbonitrile group at position 2 can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.

  • The partially saturated nature of the tetrahydro modification affects the conformational flexibility of the molecule, potentially optimizing interactions with biological receptors.

Structural Modifications for Enhanced Properties

Based on the core structure of this compound, various modifications can be envisioned to enhance specific properties:

  • Addition of substituents to the partially saturated ring to modify lipophilicity and pharmacokinetic properties

  • Alteration of the carbonitrile group to other functionalities to explore different binding interactions

  • Introduction of chiral centers to investigate stereochemical influences on biological activity

  • Exploration of alternative salt forms to optimize solubility, stability, and bioavailability

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